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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-1H-indole

Cat. No.: B042837

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 4-Chloro-5-methoxy-1H-indole is not readily
available in publicly accessible databases. This guide provides predicted mass spectrometry
data for the target compound and, for illustrative purposes, experimental data for the closely
related analogue, 4-methoxy-1H-indole. General experimental protocols for the acquisition of
such data are also detailed.

Introduction

4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a core
structural motif in numerous pharmacologically active compounds. Spectroscopic analysis is
crucial for the unambiguous identification and characterization of such molecules, ensuring
their purity and structural integrity during the drug discovery and development process. This
technical guide outlines the expected spectroscopic properties of 4-Chloro-5-methoxy-1H-
indole and provides standardized methodologies for their determination.

Predicted Mass Spectrometry Data for 4-Chloro-5-
methoxy-1H-indole

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular
weight and elemental composition of a compound. The predicted mass spectral data for 4-
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Chloro-5-methoxy-1H-indole (Molecular Formula: CoeHsCINO) suggests the following mass-
to-charge ratios (m/z) for various adducts.[1]

Adduct Predicted m/z
[M+H]* 182.03671
[M+Na]* 204.01865
[M-H]~ 180.02215
+ 4 .
[M+NHa]* 199.06325
[M+K]* 219.99259
[M]* 181.02888
M]- 181.02998

lllustrative Spectroscopic Data: 4-methoxy-1H-
indole

To provide a reference for the expected spectral features of a methoxy-substituted indole, the
experimental data for 4-methoxy-1H-indole is presented below. It is important to note that the
presence of the chloro-substituent at the 4-position in the target molecule will induce notable
changes in the chemical shifts, particularly for the aromatic protons and carbons.

'H NMR Data of 4-methoxy-1H-indole

The *H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical
environment of hydrogen atoms in a molecule.

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (ppm) Multiplicity Assighment
8.07 brs N-H

7.11 t H-6

7.04 dd H-2

6.98 d H-7

6.65 d H-5

6.52 dd H-3

3.94 S -OCHs

Data sourced from ChemicalBook.

13C NMR Data of 4-methoxy-1H-indole

The 13C NMR spectrum provides information about the carbon framework of a molecule.

Solvent: Not specified

Chemical Shift (ppm) Assignment
153.1 C-4

138.1 C-7a

123.8 C-2

122.9 C-6

118.8 C-3a

104.2 C-7

100.1 C-5

99.8 C-3

55.4 -OCHs
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Data sourced from PubChem.

IR Data of 4-methoxy-1H-indole

Infrared (IR) spectroscopy identifies functional groups in a molecule based on the absorption of
infrared radiation.

Wavenumber (cm~?) Interpretation

~3400 N-H stretch

~3100-3000 Aromatic C-H stretch
~2950-2850 Aliphatic C-H stretch (-OCH?3)
~1600-1450 Aromatic C=C stretch

~1250 C-O stretch (aryl ether)

Characteristic absorption ranges for indole and methoxy functionalities.

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for
indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh 5-10 mg of the solid sample of the indole derivative.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean, dry vial.

e Transfer the solution into a standard 5 mm NMR tube.
1H NMR Acquisition (400 MHz Spectrometer):

e Pulse Program: Standard single-pulse experiment (e.g., zg30).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Number of Scans: 16-32.

o Relaxation Delay: 1.0 seconds.
e Spectral Width: -2 to 12 ppm.

e Temperature: 298 K.

o Referencing: The residual solvent peak is used as an internal standard (e.g., CDCls at 7.26
ppm).

13C NMR Acquisition (100 MHz Spectrometer):

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2.0 seconds.

e Spectral Width: 0 to 220 ppm.

o Temperature: 298 K.

» Referencing: The solvent peak is used as an internal standard (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

like isopropanol.
e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage
of the crystal surface.

e Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.
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e Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm™1
with a resolution of 4 cm~1.

o Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electrospray lonization (ESI) Method:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

¢ Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow
rate of 5-10 pL/min.

e Acquire the mass spectrum in both positive and negative ion modes.

o Typical ESI source parameters:

o Capillary Voltage: 3-4 kV

[e]

Cone Voltage: 20-40 V

o

Source Temperature: 120-150 °C

[¢]

Desolvation Temperature: 300-400 °C

[¢]

Nebulizer Gas (Nz2): Flow rate appropriate for the instrument.

e The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range
appropriate for the expected molecular weight (e.g., m/z 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 4-Chloro-5-methoxy-1H-indole.
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Compound Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042837#4-chloro-5-methoxy-1h-indole-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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